

In Vivo Dosing Protocols for Alveuspimycin Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alveuspimycin Hydrochloride

CAS No.: 467214-21-7

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The table below summarizes key dosing parameters for **alveuspimycin hydrochloride** (17-DMAG) from recent peer-reviewed studies.

Tumor Model	Dose	Route	Schedule	Vehicle/Solution	Key Findings	Source
BCR-ABL ⁺ B-ALL & A20 Lymphoma	5 mg/kg	Intravenous (IV)	Every 3 days	CD19-targeted PLGA-NHS nanoparticles in PBS (pH 7.4)	Significantly reduced tumor burden, prolonged survival, enhanced T-cell response	[1]
General Xenograft (e.g., TMK- 1)	5 - 25 mg/kg	Intraperitoneal (IP)	3 times per week	Not fully specified (in vivo formulation calculator available)	5 mg/kg: Reduced tumor growth and vessel area; 25 mg/kg: Suppressed tumor growth and metastasis	[2]

Tumor Model	Dose	Route	Schedule	Vehicle/Solution	Key Findings	Source
General Xenograft (e.g., BPH1)	5 - 20 mg/kg	Intraperitoneal (IP)	Every 4 days	Sesame oil	10-20 mg/kg: Significantly reduced tumor volume	[3]
TCL1-SCID Transplant Model	10 mg/kg	Not specified	Daily for 16 days	Not specified	Decreased white blood cell count and prolonged survival	[2]

Detailed Experimental Methodologies

Nanoparticle-Based Formulation and Administration

This protocol is adapted from a 2025 study on B-cell malignancies and highlights an advanced delivery method to improve targeting and reduce toxicity [1].

- **Nanoparticle Preparation:** Alvespimycin-loaded PLGA-NHS nanoparticles were synthesized using a single-step surface-functionalizing technique.
- **Characterization:** The nanoparticles were characterized for size, zeta potential, and drug release kinetics. The reported entrapment efficiency was high, with sustained drug release over 72 hours in PBS (pH 7.4) [1].
- **Dosing Solution:** The final nanoparticles were dispersed in PBS (pH 7.4) for injection.
- **Administration:** Mice were administered **5 mg/kg of alvespimycin** via intravenous (IV) injection every three days [1].
- **Rationale:** This targeted approach minimizes systemic exposure and off-target toxicity while enhancing drug delivery to CD19-expressing cancer cells.

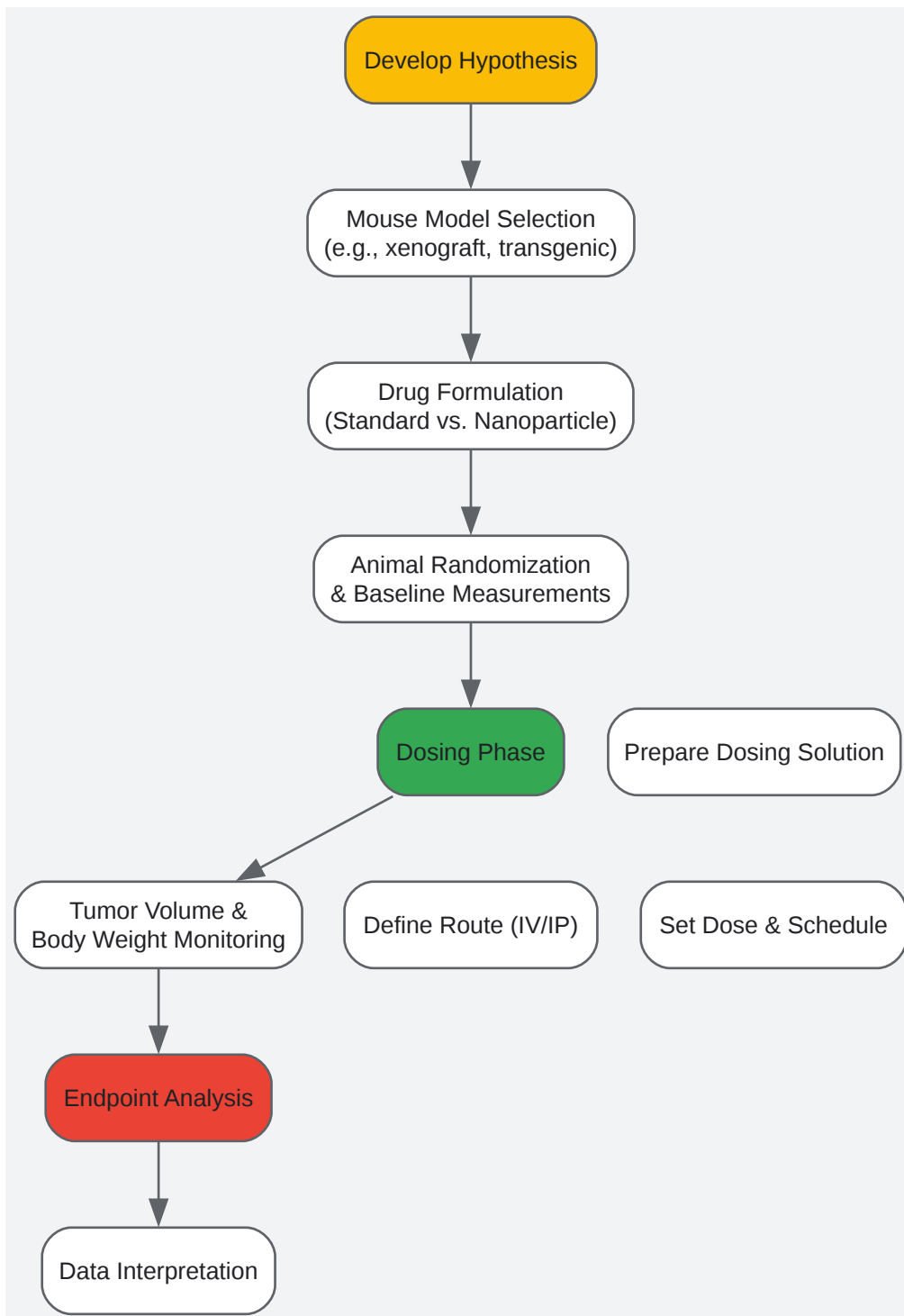
Standard In Vivo Dosing Formulation

For researchers requiring a more standard formulation, the following methodology is widely used.

- **Stock Solution:** Prepare a concentrated stock solution of **alvespimycin hydrochloride** in DMSO (e.g., 10-100 mM). Aliquots can be stored at -80°C.
- **Working Dosing Solution:** Dilute the stock solution into an in vivo-approved vehicle immediately before administration. One published and well-tolerated formulation is:
 - **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** [2].
- **Administration:** Common doses range from **5 mg/kg to 25 mg/kg**, typically administered via intraperitoneal (IP) injection on schedules ranging from every four days to three times per week [3] [2].
- **Stability:** For the nanoparticle formulation, vacuum-dried powder can be stored at -20°C and reconstituted before use [1].

Experimental Workflow and Mechanism of Action

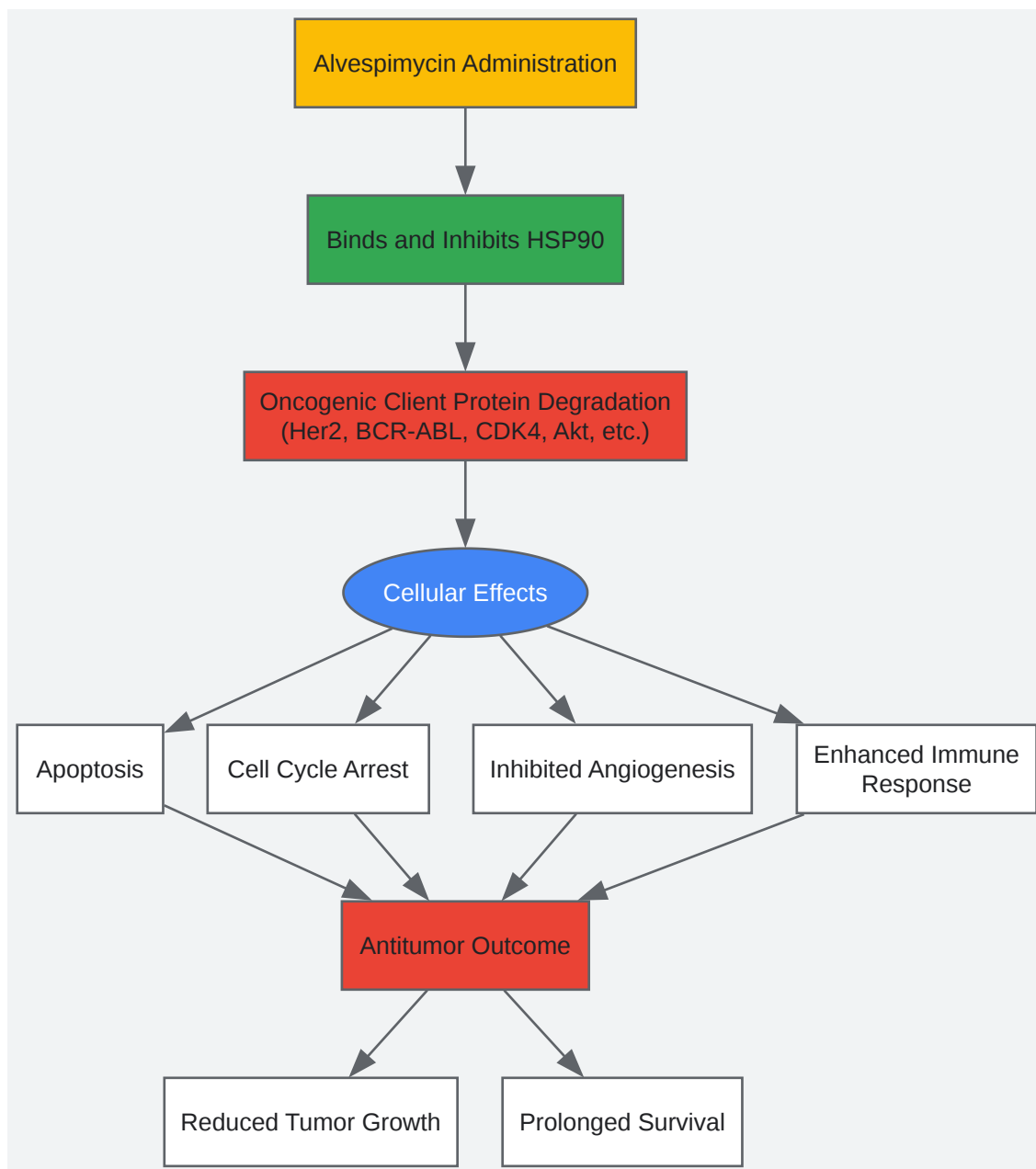
The following diagram illustrates the general workflow for conducting in vivo efficacy studies with **alvespimycin hydrochloride**, from hypothesis to analysis.



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This workflow underscores that the choice of formulation and dosing regimen is directly informed by the initial research hypothesis and selected animal model.

The molecular mechanism by which alvespimycin exerts its effects is summarized below.



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Alvepimycin hydrochloride is a potent inhibitor of Heat Shock Protein 90 (HSP90), binding with an IC₅₀ of approximately 62 nM [3] [2]. By disrupting HSP90's chaperone function, it leads to the proteasomal degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation, such as Her2, BCR-ABL, CDK4, and Akt [4] [5]. This multi-faceted action results in apoptosis, cell cycle arrest, and as recent studies show, can enhance the anti-tumor immune response by modulating antigen presentation [1].

Key Conclusions for Researchers

- **Dosing Flexibility:** The effective dose of **alvespimycin hydrochloride** in mice is model-dependent but typically falls within a range of **5 to 25 mg/kg**, with clear efficacy observed even at the lower end of this spectrum [3] [1] [2].
- **Formulation Innovation:** The development of **CD19-targeted nanoparticle formulations** represents a significant advance, improving targeting to B-cell malignancies and potentially widening the therapeutic window [1].
- **Mechanistic Synergy:** The mechanism of action supports combination therapy. Evidence shows alvespimycin can synergize with tyrosine kinase inhibitors (TKIs) like imatinib and ponatinib, leading to superior outcomes in BCR-ABL⁺ models [1].

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To cite this document: Smolecule. [In Vivo Dosing Protocols for Alvespimycin Hydrochloride].

Smolecule, [2026]. [Online PDF]. Available at:

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